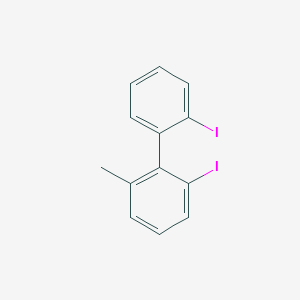
2,2'-Diiodo-6-methyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Diiodo-6-methyl-1,1’-biphenyl is a biphenyl derivative characterized by the presence of two iodine atoms and a methyl group attached to the biphenyl core. Biphenyl compounds consist of two benzene rings connected at the 1,1’ positions. These compounds are significant in organic chemistry due to their structural versatility and wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diiodo-6-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of 2-iodo-6-methylbiphenyl with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base.
Electrophilic Substitution: Another approach involves the direct iodination of 6-methylbiphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Industrial Production Methods
Industrial production of 2,2’-Diiodo-6-methyl-1,1’-biphenyl may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2,2’-Diiodo-6-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki–Miyaura coupling.
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substituted Biphenyls: Formed through substitution reactions.
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
科学研究应用
2,2’-Diiodo-6-methyl-1,1’-biphenyl has several applications in scientific research:
作用机制
The mechanism of action of 2,2’-Diiodo-6-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The iodine atoms and methyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2,2’-Diiodo-6-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
2-Iodobiphenyl: Similar in structure but lacks the second iodine and methyl group, leading to different reactivity and applications.
2,2’-Diiodobiphenyl:
6-Methylbiphenyl: Lacks the iodine atoms, resulting in different reactivity and applications.
属性
CAS 编号 |
64472-39-5 |
|---|---|
分子式 |
C13H10I2 |
分子量 |
420.03 g/mol |
IUPAC 名称 |
1-iodo-2-(2-iodophenyl)-3-methylbenzene |
InChI |
InChI=1S/C13H10I2/c1-9-5-4-8-12(15)13(9)10-6-2-3-7-11(10)14/h2-8H,1H3 |
InChI 键 |
IMRAVQSMJOEBDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)I)C2=CC=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)

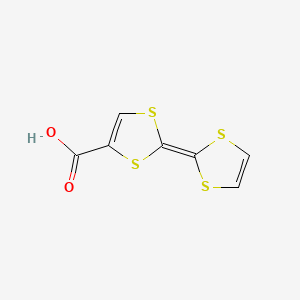
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
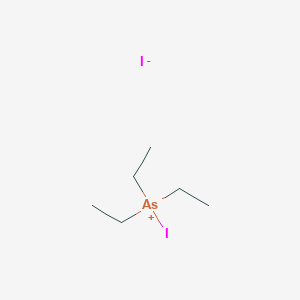
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)

![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)

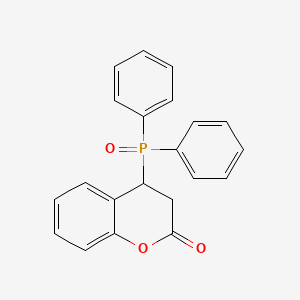
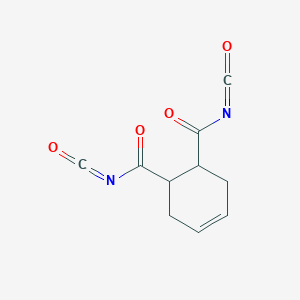
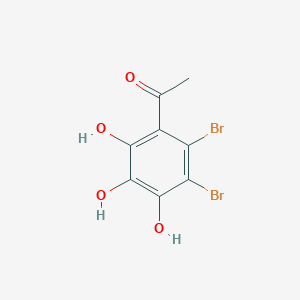
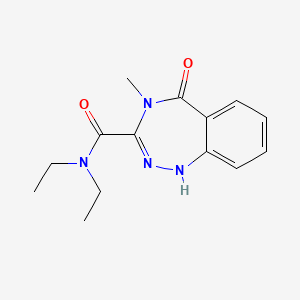
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
